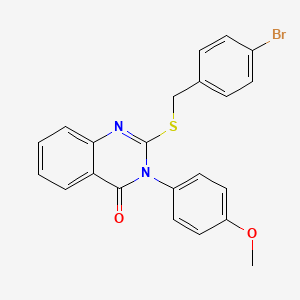
2-((4-Bromobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-Bromobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H17BrN2O2S and its molecular weight is 453.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((4-Bromobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinazolinone core that is substituted with a 4-bromobenzylthio and a 4-methoxyphenyl group, contributing to its unique pharmacological profile. The molecular formula of this compound is C22H17BrN2O2S, with a molecular weight of 453.4 g/mol.
Biological Activities
Quinazolinone derivatives, including this compound, have been extensively studied for their potential therapeutic applications. Key biological activities include:
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis .
- Signaling Pathways : It is believed to modulate pathways related to cell proliferation and apoptosis, thereby exerting its anticancer effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | C22H17FN2O2S | Contains fluorine instead of bromine; potential differences in biological activity due to electronic effects. |
| 2-((4-Methylbenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | C23H21N2O2S | Methyl substitution may alter lipophilicity and biological interactions. |
| 2-(3-Methoxyphenylthio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | C21H19N2O3S | Lacks bromine; could show different kinase inhibition profiles. |
These comparisons highlight the potential for varying pharmacological properties based on structural modifications, particularly the presence of bromine which may enhance reactivity and interactions with biological targets.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of quinazolinone derivatives, including the target compound:
- Antitumor Activity : In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values ranging from 7.09 μM to 31.85 μM against HepG2 and MCF-7 cell lines, indicating potent anticancer activity .
- Antimicrobial Evaluation : A series of quinazolinones were tested against various bacterial strains, revealing MIC values in the range of 1–16 μg/mL for certain derivatives, showcasing significant antimicrobial potential compared to standard antibiotics .
Eigenschaften
CAS-Nummer |
763111-44-0 |
|---|---|
Molekularformel |
C22H17BrN2O2S |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17BrN2O2S/c1-27-18-12-10-17(11-13-18)25-21(26)19-4-2-3-5-20(19)24-22(25)28-14-15-6-8-16(23)9-7-15/h2-13H,14H2,1H3 |
InChI-Schlüssel |
FQKVCBLOPZZTBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















